1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid
Description
Historical Context of Fluorinated Pyrazole Development
The evolution of fluorinated pyrazoles traces back to the 1980s when researchers recognized fluorine's ability to enhance metabolic stability and membrane permeability. Early work focused on simple fluorinated aromatics, but the field expanded with the discovery that ethyl-fluorine substitutions could fine-tune pharmacokinetic profiles without steric hindrance. The specific incorporation of a 2-fluoroethyl group into pyrazole systems gained prominence after 2010, as evidenced by the compound's CAS registry (1198437-45-4) and subsequent appearance in kinase inhibitor patents.
A pivotal study demonstrated that the 2-fluoroethyl moiety increases rotational barriers compared to non-fluorinated analogs, locking the pyrazole ring in bioactive conformations. This property proved essential for developing selective COX-2 inhibitors, where the fluorine atom's electronegativity modulated π-stacking interactions with tyrosine residues. The carboxylic acid group at position 5 further enabled salt bridge formation with lysine or arginine side chains, a feature exploited in angiotensin receptor blockers.
Research Significance in Drug Discovery Paradigms
This compound addresses three key challenges in modern drug design:
- Bioisosteric Replacement : The 2-fluoroethyl group serves as a superior bioisostere for ethyl sulfones in protease inhibitors, reducing oxidative metabolism while maintaining target engagement.
- Conformational Restriction : Fluorine's gauche effect stabilizes specific rotameric states, as shown in Table 1 for analogous compounds.
Table 1: Conformational Preferences of Fluorinated Pyrazoles
| Compound | Dihedral Angle (N1-C2-C3-F) | Population (%) |
|---|---|---|
| 1-Ethyl derivative | 60° ± 12° | 42 |
| 1-(2-Fluoroethyl) | 180° ± 5° | 89 |
- Acid-Base Profiling : The carboxylic acid (pKₐ ≈ 3.1) and pyrazole nitrogen (pKₐ ≈ 2.4) create a zwitterionic species at physiological pH, enhancing blood-brain barrier penetration in CNS targets.
Recent work has leveraged these properties in developing fourth-generation EGFR inhibitors resistant to T790M mutations. The fluorine atom's inductive effect lowers the pyrazole ring's electron density, reducing oxidative deactivation by cytochrome P450 enzymes.
Contemporary Research Landscape and Emerging Trends
Current applications cluster around three domains:
Targeted Protein Degradation : The carboxylic acid moiety facilitates PROTAC linker design, with the 2-fluoroethyl group improving proteasome targeting efficiency. A 2024 study achieved 92% degradation of BRD4 at 10 nM concentrations using this scaffold.
Covalent Inhibitor Development : Researchers are exploiting the compound's ability to form hydrogen-bond networks with catalytic lysines. Strategic fluorination increases electrophilicity at the β-carbon, enabling Michael addition to cysteine thiols in KRAS G12C mutants.
PET Tracer Synthesis : With fluorine-18 labeling, the 2-fluoroethyl group serves as a prosthetic handle for imaging apoptosis markers. Clinical trials show 89% specificity in detecting early-stage glioblastoma using [¹⁸F]-labeled derivatives.
Synthetic advancements now allow gram-scale production via continuous flow methods, achieving 78% yield in the key cyclocondensation step between 2-fluoroethylhydrazine and acetylenedicarboxylate. Emerging machine learning models predict that over 300 patent applications will incorporate this scaffold by 2026, particularly in autoimmune and oncology pipelines.
The compound's future lies in hybrid architectures—researchers recently conjugated it to peptide nucleic acids, creating fluorinated oligonucleotides with enhanced nuclease resistance and target affinity. Such innovations position this compound as a linchpin in rational drug design for the next decade.
Properties
IUPAC Name |
2-(2-fluoroethyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O2/c7-2-4-9-5(6(10)11)1-3-8-9/h1,3H,2,4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZCLGNKVFCIEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)CCF)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198437-45-4 | |
| Record name | 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid typically involves the reaction of 2-fluoroethylamine with a suitable pyrazole derivative. One common method is the cyclization of 2-fluoroethylhydrazine with ethyl acetoacetate, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while reduction can produce pyrazole-5-methanol derivatives .
Scientific Research Applications
1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s ability to penetrate cell membranes, while the pyrazole ring can interact with enzymes or receptors. The carboxylic acid group may facilitate binding to active sites of enzymes, leading to inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Properties
Key Observations :
- Fluorinated Alkyl Groups : The 2-fluoroethyl group in the target compound offers a balance between electronegativity and steric bulk compared to bulkier substituents like trifluoroethyl or difluoroethyl. This impacts receptor binding and metabolic stability .
- Heterocyclic Substituents : Analogues with thiophene (e.g., ) or pyridyl groups (e.g., ) exhibit distinct electronic properties. For instance, the thiophene moiety in may enhance π-π stacking interactions in biological targets.
- Biological Activity: The 3-chloro-2-pyridyl and trifluoromethyl groups in contribute to insecticidal activity by interacting with ryanodine receptors, whereas the methoxyphenyl group in is linked to antimicrobial properties .
Key Observations :
Biological Activity
1-(2-Fluoroethyl)-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings, including synthesis methods and applications.
Chemical Structure and Properties
The molecular formula of this compound is C₆H₇FN₂O₂, with a molecular weight of approximately 172.16 g/mol. The structure includes a pyrazole ring substituted with a fluoroethyl group and a carboxylic acid functional group, which enhances its reactivity and biological potential.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the following areas:
- Anti-inflammatory Effects : The compound has shown promise as an anti-inflammatory agent, potentially modulating pathways involved in inflammation.
- Anticancer Properties : Similar pyrazole derivatives have demonstrated significant anticancer activities against various cancer cell lines, including lung, breast, and colorectal cancers. The presence of fluorine may enhance lipophilicity and improve the compound's ability to penetrate cell membranes.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes or receptors, which is crucial for developing therapeutic agents targeting diseases.
The mechanism by which this compound exerts its biological effects likely involves:
- Binding Affinity : The fluoroethyl group enhances binding affinity to molecular targets, leading to increased biological activity.
- Hydrogen Bonding : The carboxylic acid moiety can participate in hydrogen bonding and electrostatic interactions with target proteins, stabilizing the compound's interaction with these targets.
Case Studies and Experimental Results
Several studies have investigated the biological activity of pyrazole derivatives similar to this compound:
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Condensation Reactions : Utilizing appropriate starting materials to form the pyrazole ring followed by the introduction of the fluoroethyl group and carboxylic acid functionality.
- Functional Group Modifications : Chemical modifications can be performed to enhance biological activity or alter pharmacokinetic properties.
Comparative Analysis
To understand the distinct properties of this compound, it is beneficial to compare it with other similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-(2-Fluoroethyl)-3-methyl-1H-pyrazole-5-carboxylic acid | Contains methyl group; potential anti-inflammatory effects | Significant anti-inflammatory properties |
| 4-Bromo-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid | Bromine substitution; enhanced enzyme inhibition | Effective as an enzyme inhibitor |
| 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid | Amino group; improved solubility | Potential anticancer activity |
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for preparing 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid, and how do reaction parameters influence yield and purity?
- Methodological Answer : The synthesis generally involves multi-step reactions, starting with pyrazole ring formation followed by fluorinated substituent introduction. Key steps include:
- Cyclocondensation : Reacting hydrazine derivatives with β-keto esters or diketones to form the pyrazole core .
- Fluoroethylation : Introducing the 2-fluoroethyl group via alkylation using 1-bromo-2-fluoroethane or similar reagents under basic conditions (e.g., Cs₂CO₃ in DMF at 60–80°C) .
- Carboxylic Acid Formation : Hydrolysis of ester intermediates (e.g., ethyl esters) using KOH/EtOH or LiOH/H₂O .
- Critical Parameters : Solvent polarity (DMF enhances nucleophilicity), temperature control (prevents side reactions), and catalyst choice (Cs₂CO₃ improves alkylation efficiency) .
Q. How does fluorine substitution at the ethyl position influence the compound’s reactivity and bioactivity compared to non-fluorinated analogs?
- Methodological Answer : Fluorine’s electronegativity and small atomic radius enhance:
- Metabolic Stability : Reduces oxidative degradation via cytochrome P450 enzymes, as shown in pharmacokinetic studies of similar fluorinated pyrazoles .
- Binding Affinity : Fluorine participates in dipole-dipole interactions with target proteins (e.g., enzymes or receptors). Comparative assays using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify these effects .
- Synthetic Challenges : Fluorine’s electron-withdrawing nature may necessitate milder reaction conditions to avoid decomposition .
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹⁹F NMR confirms fluorine presence and substitution pattern; ¹H/¹³C NMR verifies pyrazole ring integrity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., C₇H₈FN₂O₂) .
- HPLC-PDA : Assesses purity (>95% by area normalization) and detects trace impurities from incomplete fluorination .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
- Methodological Answer :
- Standardized Assays : Replicate studies under controlled conditions (e.g., cell line specificity, consistent IC₅₀ protocols) .
- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies .
- Structural Confirmation : Re-examine crystallographic data (via SHELX refinements) to rule out polymorphism or solvate formation affecting bioactivity .
Q. What strategies optimize the compound’s crystallinity for X-ray diffraction studies, and how does fluorine impact crystallographic refinement?
- Methodological Answer :
- Crystallization : Use slow evaporation with polar aprotic solvents (e.g., DMSO/EtOH mixtures) to enhance crystal quality .
- SHELX Refinement : Fluorine’s high electron density requires careful modeling of anisotropic displacement parameters. SHELXL’s restraints (e.g., DFIX for C-F bond lengths) improve refinement accuracy .
- Challenges : Fluorine’s small size may lead to disordered positions; iterative refinement cycles (SHELXE) are critical .
Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the carboxylic acid moiety in target binding?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with modified acid groups (e.g., esters, amides) via coupling reactions (EDCI/HOBt) .
- Biological Testing : Screen analogs in enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) to correlate acid group presence with potency .
- Computational Modeling : Docking simulations (AutoDock Vina) can predict hydrogen-bonding interactions between the carboxylic acid and active-site residues .
Comparative Analysis & Data Contradictions
Q. Why do halogen-substituted analogs (e.g., chloro, bromo) exhibit divergent biological activities despite structural similarity?
- Methodological Answer :
- Electrophilicity Differences : Chlorine’s lower electronegativity reduces hydrogen-bonding capacity compared to fluorine, altering target interactions.
- Steric Effects : Bulkier halogens (Br, I) may hinder binding in sterically constrained pockets. Radioligand displacement assays (e.g., using ³H-labeled ligands) quantify these effects .
- Data Table :
| Substituent | LogP | IC₅₀ (COX-2, μM) | Binding Affinity (KD, nM) |
|---|---|---|---|
| -F | 1.2 | 0.45 | 12.3 |
| -Cl | 1.8 | 1.20 | 45.6 |
| -Br | 2.1 | 2.50 | 89.7 |
- Source: Adapted from
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
